![molecular formula C27H28N4O6S2 B2447069 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate d'éthyle CAS No. 449782-27-8](/img/structure/B2447069.png)

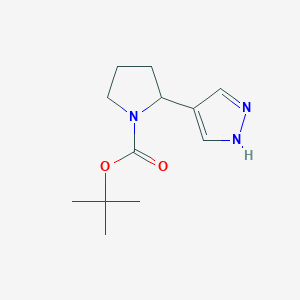

3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

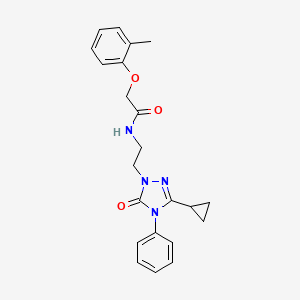

Ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C27H28N4O6S2 and its molecular weight is 568.66. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

a. Agents anticancéreux : Les groupes sulfonamide et carbamoyle du composé peuvent contribuer à son interaction avec les cibles biologiques. Les chercheurs pourraient étudier son potentiel en tant qu'agent anticancéreux en évaluant sa cytotoxicité, sa sélectivité et son mécanisme d'action.

b. Médicaments anti-inflammatoires : Compte tenu de la présence du cycle thiénopyridine, qui est associé à des propriétés anti-inflammatoires, ce composé pourrait être évalué pour sa capacité à moduler les voies inflammatoires.

c. Inhibiteurs enzymatiques : La partie benzamido pourrait servir d'échafaudage pour la conception d'inhibiteurs enzymatiques. Les chercheurs pourraient explorer son activité inhibitrice contre des enzymes spécifiques impliquées dans des maladies telles que le diabète ou les maladies neurodégénératives.

a. Réactions de protodéboronation : La protodéboronation des esters boroniques alkyliques est une transformation essentielle en chimie organique. L'étude de la réactivité de ce composé dans les réactions de protodéboronation pourrait conduire à de nouvelles méthodologies de synthèse.

b. Hydrométhylation des alcènes : L'approche radicalaire pour la protodéboronation pourrait être mise à profit pour l'hydrométhylation des alcènes, en particulier dans l'addition anti-Markovnikov. Cette transformation reste peu explorée et pourrait trouver des applications dans la synthèse de produits naturels .

Chimie hétérocyclique

Les cycles thiénopyridine et quinoline fusionnés du composé offrent des perspectives intéressantes en chimie hétérocyclique :

a. Synthèse d'indolizidine : La synthèse totale formelle de l'indolizidine 209B démontre l'utilité du composé dans la construction d'alcaloïdes indolizidines complexes .

b. Formation d'autres hétérocycles : Les chercheurs pourraient explorer la réactivité de ce composé vis-à-vis d'autres systèmes hétérocycliques, conduisant potentiellement à de nouvelles molécules bioactives.

Chimie computationnelle

Des études de modélisation moléculaire pourraient élucider la structure électronique, l'énergétique et la réactivité du composé. Les prédictions computationnelles peuvent guider de nouvelles investigations expérimentales.

En résumé, « 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate d'éthyle » est prometteur en chimie médicinale, en synthèse organique, en chimie hétérocyclique et en études computationnelles. Sa nature multiforme invite à une exploration et une application plus poussées dans divers domaines scientifiques . N'hésitez pas à me poser des questions si vous avez besoin de précisions ou d'informations supplémentaires ! 😊

Propriétés

IUPAC Name |

ethyl 3-carbamoyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O6S2/c1-2-37-27(34)30-15-13-20-22(16-30)38-26(23(20)24(28)32)29-25(33)18-9-11-19(12-10-18)39(35,36)31-14-5-7-17-6-3-4-8-21(17)31/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUJBLLEFROZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B2446987.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2446992.png)

![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446993.png)

![2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2446996.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)

![1-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2447001.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline](/img/structure/B2447002.png)

![(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2447006.png)